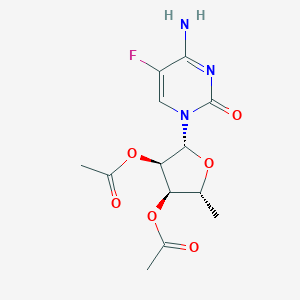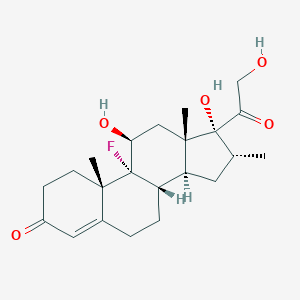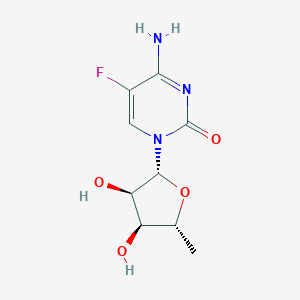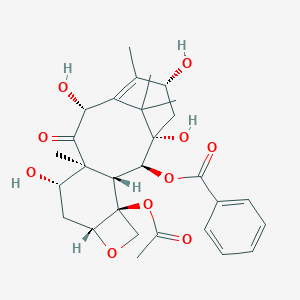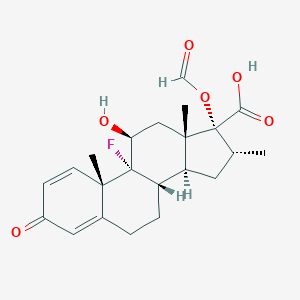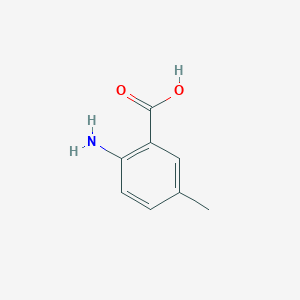
3,5-Dinitrocatechol
Übersicht
Beschreibung
3,5-Dinitrocatechol is a small molecule that has been used in experimental groups . It is also known by the name OR-486 . It is a potent catechol O-methyltransferase (COMT) inhibitor , and it is selective for COMT over other enzymes such as tyrosine hydroxylase, dopamine β-hydroxylase, dopamine decarboxylase, monoamine oxidase A (MAO-A), and MAO-B .
Molecular Structure Analysis
The molecular formula of 3,5-Dinitrocatechol is C6H4N2O6 . Its molecular weight is 200.11 g/mol . The IUPAC name is 3,5-dinitrobenzene-1,2-diol . The InChI is 1S/C6H4N2O6/c9-5-2-3 (7 (11)12)1-4 (6 (5)10)8 (13)14/h1-2,9-10H . The canonical SMILES is C1=C (C=C (C (=C1 [N+] (=O) [O-])O)O) [N+] (=O) [O-] .
Chemical Reactions Analysis
3,5-Dinitrocatechol has been used in the preparation of the molybdenum (VI)- (3,5-DNC) complex . It has also been used as a catechol-O-methyltransferase (COMT) inhibitor and as a positive control for screening human COMT inhibition .
Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of 3,5-Dinitrocatechol:
Preparation of Molybdenum (VI) Complexes
3,5-Dinitrocatechol (3,5-DNC) is utilized in the synthesis of molybdenum (VI) complexes. These complexes have various applications in catalysis and materials science due to their unique chemical properties .
Catechol-O-Methyltransferase (COMT) Inhibition
As a COMT inhibitor, 3,5-DNC serves as a positive control for screening human COMT inhibition. COMT inhibitors have therapeutic potential in the treatment of diseases like Parkinson’s and certain mental disorders .
Chelating Reagent for Vanadium Assay
It acts as a chelating reagent in sensitive assays for vanadium detection. This application is significant in environmental monitoring and industrial processes where vanadium presence needs to be quantified .
Photochemical Studies
3,5-DNC is studied for its photochemical stability and its complexes with transition metals like tungsten (W) and vanadium (V). These studies are crucial for understanding the photostability of organic compounds and their potential applications in solar energy conversion .
Behavioral Studies in Animal Models
In animal studies, chronic administration of 3,5-DNC has been shown to induce thermal hyperalgesia and anxiety-like behavior in rats. These effects are significant for understanding the role of COMT in pain perception and mood disorders .
Drug Interactions
The therapeutic efficacy of 3,5-DNC can be affected when used in combination with other drugs such as Iloperidone and Isocarboxazid. Understanding these interactions is important for drug development and safety .
Wirkmechanismus
Target of Action
The primary target of 3,5-Dinitrocatechol is the enzyme Catechol O-methyltransferase (COMT) . COMT plays a significant role in the deactivation of catechol neurotransmitters .
Mode of Action
3,5-Dinitrocatechol acts as a selective inhibitor of COMT . By inhibiting COMT, it can increase neurotransmitter levels . This interaction with its target leads to changes in the neurotransmitter levels in the nervous system .
Biochemical Pathways
The inhibition of comt can affect the metabolism of catecholamines, including neurotransmitters like dopamine, epinephrine, and norepinephrine .
Result of Action
The inhibition of COMT by 3,5-Dinitrocatechol leads to an increase in the levels of catechol neurotransmitters . This can have various effects at the molecular and cellular levels, potentially providing a means of treatment for conditions like Parkinson’s disease, schizophrenia, and depression .
Action Environment
It’s known that 3,5-dinitrocatechol can penetrate the blood-brain barrier, which is crucial for its effects in the central nervous system .
Safety and Hazards
The therapeutic efficacy of 3,5-Dinitrocatechol can be decreased when used in combination with certain drugs . For example, its efficacy can be decreased when used in combination with Iloperidone . The risk or severity of adverse effects can be increased when 3,5-Dinitrocatechol is combined with Isocarboxazid . No special precautions are necessary if used correctly .
Zukünftige Richtungen
The crucial role of COMT in human health has raised great interest in the development of more practical assays for highly selective and sensitive detection of COMT activity in real samples, as well as for rapid screening and characterization of COMT inhibitors as drug candidates . This will strongly facilitate the investigations on the relevance of COMT to human diseases and promote the discovery of COMT inhibitors via high-throughput screening .
Eigenschaften
IUPAC Name |
3,5-dinitrobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCDWNDTNSWDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227391 | |
| Record name | 3,5-Dinitrocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463318 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,5-Dinitrocatechol | |
CAS RN |
7659-29-2 | |
| Record name | 3,5-Dinitrocatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7659-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | OR486 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dinitrocatechol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02105 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,5-Dinitrocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dinitrobenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DINITROCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK0VA22GY2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 3,5-Dinitrocatechol (3,5-DNC) acts as a potent inhibitor of the enzyme catechol-O-methyltransferase (COMT). [, , , ] COMT is responsible for catalyzing the transfer of a methyl group from S-adenosyl methionine (SAM) to catecholamines, like dopamine, norepinephrine, and epinephrine, inactivating these neurotransmitters. By inhibiting COMT, 3,5-DNC prevents the breakdown of catecholamines, leading to increased levels in the synapse. [, , ] This has implications for various physiological processes, particularly in the nervous system.
ANone: * Molecular Formula: C6H4N2O6* Molecular Weight: 216.10 g/mol* Spectroscopic Data: While the provided research articles do not detail specific spectroscopic data, 3,5-DNC can be characterized by techniques like NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and Mass Spectrometry. These would reveal information about its structure, functional groups, and fragmentation patterns.
A: 3,5-DNC itself is not generally used for its catalytic properties. Instead, it acts as an inhibitor of the enzyme COMT. [, , , ] As such, its applications are primarily focused on research related to COMT activity, catecholamine metabolism, and related neurological processes.
A: Yes, computational chemistry has been utilized to study 3,5-DNC. Researchers have employed molecular docking studies to understand the binding interactions between 3,5-DNC and the active site of COMT. [, , , , ] These simulations provide insights into the molecular basis of inhibition and guide the development of potentially more selective COMT inhibitors.
A: Studies examining the structure-activity relationship of 3,5-DNC and its derivatives have revealed key structural features essential for COMT inhibition. The presence of the catechol moiety (two hydroxyl groups on an aromatic ring) is crucial for binding to the enzyme's active site. [] Additionally, the nitro groups at positions 3 and 5 on the aromatic ring contribute significantly to the inhibitory potency of 3,5-DNC. [] Modifications to these groups can alter the compound's affinity for COMT and its inhibitory activity.
ANone: The research papers provided do not explicitly address the stability and formulation of 3,5-DNC. Further research is needed to explore its stability under various storage conditions, optimal formulations to enhance its solubility and bioavailability, and potential strategies for targeted delivery.
A: 3,5-DNC has demonstrated efficacy in both in vitro enzyme assays and in vivo animal models. In enzyme assays, it effectively inhibits COMT activity, preventing the breakdown of catecholamines. [, , , ] In animal models, 3,5-DNC administration has been shown to increase catecholamine levels and produce behavioral effects consistent with enhanced dopaminergic transmission. [] For example, in a rat model of catalepsy, 3,5-DNC potentiated the anti-catatonic effects of L-DOPA, a precursor to dopamine. [] These findings suggest that 3,5-DNC holds promise as a tool for investigating catecholamine function and potentially as a therapeutic agent in conditions associated with catecholamine deficiencies.
ANone: Researchers employ various analytical methods to study 3,5-DNC. Common techniques include:
- High-Performance Liquid Chromatography (HPLC): This technique separates and quantifies 3,5-DNC in complex mixtures based on its chemical properties. It is often coupled with electrochemical detection methods to achieve high sensitivity. []
- Spectrophotometry: This method exploits the light absorption properties of 3,5-DNC to determine its concentration in solution. [, , , , , ]
- Mass Spectrometry: This technique measures the mass-to-charge ratio of ions, allowing for the identification and quantification of 3,5-DNC and its metabolites. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



